1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one
Overview
Description
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one is an organic compound with the chemical formula C11H18OSi2. It is a colorless liquid known for its low boiling point and volatility. This compound is primarily used as an important reagent in organic synthesis, particularly in the synthesis of alkenes and as an intermediate in various organic reactions .
Preparation Methods
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one is typically synthesized through organic synthesis reactions. The synthetic routes involve the use of appropriate raw materials and catalysts, following specific synthetic pathways. The compound is often produced by reacting trimethylsilylacetylene with carbon monoxide in the presence of a catalyst[2][2]. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and stability.
Chemical Reactions Analysis
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form corresponding alkenes or other derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of alkenes and other organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and other medicinal compounds.
Mechanism of Action
The mechanism by which 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products in organic synthesis .
Comparison with Similar Compounds
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one can be compared with other similar compounds, such as:
1,4-Pentadiyn-3-one: This compound lacks the trimethylsilyl groups, making it less stable and more reactive.
1,5-Bis(trimethylsilyl)hex-1,4-diyn-3-one: This compound has an additional carbon atom in its structure, affecting its reactivity and stability. The uniqueness of this compound lies in its specific molecular structure, which provides a balance between stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi2/c1-13(2,3)9-7-11(12)8-10-14(4,5)6/h1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWQXPKFOHOUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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